1-(Cyclobutylcarbonyl)proline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclobutanecarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-1-4-7)11-6-2-5-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAPSKZLZNLCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Cyclobutylcarbonyl Proline
General Synthetic Strategies for N-Acyl Prolines
The synthesis of N-acyl prolines, a subclass of N-acyl amino acids (NAAAs), involves the formation of an amide bond between the secondary amine of the proline ring and a carboxylic acid. nih.gov Conventional chemical methods often rely on the activation of the carboxylic acid, for instance, by converting it into a more reactive species like an acyl chloride or using a coupling agent. nih.gov A straightforward and common laboratory approach for N-acetylation is the reaction of L-proline with acetic anhydride. nbinno.com
Enzyme-catalyzed methods present a "green" alternative to traditional chemical synthesis. nih.gov These biocatalytic strategies can be broadly categorized into ATP-dependent and ATP-independent pathways. ATP-dependent enzymes, such as acyl-adenylating enzymes, use the energy from ATP hydrolysis to form a reactive acyl-adenylate intermediate, which then reacts with the amino acid. nih.gov In contrast, ATP-independent enzymes like lipases or aminoacylases activate the carboxylic acid transiently, either through an acyl-enzyme intermediate or by positioning the acyl donor favorably for nucleophilic attack by the amine. nih.gov
Another approach involves mechanochemistry, which uses mechanical force to induce chemical reactions, often in the absence of solvents. For instance, proline-proline dipeptides have been synthesized by ball milling unactivated amino acids with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a liquid grinding assistant. beilstein-journals.org This method has been shown to be less effective for hindered amino acid derivatives when using N-hydroxysuccinimide esters but successful with coupling agents. beilstein-journals.org
Specific Synthetic Routes to 1-(Cyclobutylcarbonyl)proline and Related Analogs
The synthesis of specific proline derivatives, including those with cyclobutyl moieties, often requires tailored approaches to control stereochemistry and achieve desired functionalization.
While the direct synthesis of 1-[(2-mercaptocyclobutyl)carbonyl]-L-proline is not extensively detailed in the provided literature, related strategies for introducing mercapto groups into proline-containing peptides offer insight. A general method involves "proline editing" on a solid-phase resin. acs.org This technique can convert an N-terminal Boc-4R-hydroxyproline into a 4S-bromoproline intermediate. acs.org Subsequent SN2 reaction with potassium thioacetate, followed by deprotection, yields the desired N-terminal 4R-mercaptoproline peptide. acs.org This principle of nucleophilic substitution on a pre-functionalized ring could theoretically be adapted to a cyclobutylcarbonyl moiety if a suitable leaving group were installed on the cyclobutane (B1203170) ring.
Achieving stereocontrol in systems containing both cyclobutane and proline is critical for their application in catalysis and medicinal chemistry. Several strategies have been developed to synthesize multisubstituted cyclobutanes with high stereoselectivity.
One innovative approach involves the contractive synthesis of cyclobutanes from readily accessible pyrrolidines using iodonitrene chemistry. This method proceeds through a radical pathway involving nitrogen extrusion and has been shown to be highly stereoselective, enabling the creation of complex cyclobutanes, including unsymmetrical spirocyclobutanes. ntu.ac.uk
Organocatalysis, often employing proline itself or its derivatives, is another powerful tool. Tripeptides containing a central cyclobutane β- or γ-amino acid flanked by two L-proline or D-proline residues have been synthesized and used as organocatalysts in asymmetric aldol (B89426) additions, achieving high yields and enantioselectivities. acs.orgnih.govresearchgate.net The chirality of the proline residues directly controls the configuration of the aldol products. acs.orgnih.gov Furthermore, proline-catalyzed asymmetric aldol reactions of 1-phenylthiocyclobutane carboxaldehydes have been used to prepare chiral adducts, which can be further transformed into spirocyclic cyclobutane derivatives. nih.gov
A summary of catalysts used in stereoselective synthesis is presented below.
| Catalyst/Method | Reaction Type | Outcome | Reference |
| Iodonitrene Chemistry | Ring Contraction (Pyrrolidine to Cyclobutane) | Highly stereoselective formation of multisubstituted cyclobutanes. | ntu.ac.uk |
| Proline/Cyclobutane Tripeptides | Asymmetric Aldol Addition | High yields and enantioselectivities; product configuration controlled by proline chirality. | acs.orgnih.gov |
| (S)-proline | Asymmetric Aldol Addition | Preparation of chiral adducts from 1-phenylthiocyclobutane carboxaldehydes. | nih.gov |
Optimizing the N-acylation step is key to efficiently synthesizing this compound. In peptide synthesis, challenges can arise from the slow S→N acyl transfer at proline residues during native chemical ligation (NCL). acs.org Research has shown that the slow transfer is not due to ring strain but rather a low barrier for the reversion of the zwitterionic tetrahedral intermediate back to the S-acyl intermediate. acs.org It was discovered that using a buffer capable of general acid/base catalysis, such as 2 M imidazole (B134444) at pH 6.8, can significantly promote the desired S→N acyl transfer, improving the efficiency of the ligation. acs.org
For more conventional coupling, mechanochemical methods have been optimized. The synthesis of Z–Pro–Pro–OMe and Boc–Pro–Pro–OMe via ball milling was investigated using different bases and coupling agents. beilstein-journals.org
The table below outlines the results of optimizing the mechanochemical synthesis of Boc-Pro-Pro-OMe (8). beilstein-journals.org
| Entry | Base | Yield of 8 (%) |
| 1 | DIPEA | 73 |
| 2 | NaHCO₃ | 79 |
| 3 | K₂CO₃ | 83 |
These findings indicate that an inorganic base like potassium carbonate can improve yields in solvent-free peptide coupling. beilstein-journals.org
Derivatization Chemistry of the Cyclobutyl Moiety
After the formation of the this compound scaffold, the cyclobutyl ring itself can be further modified to introduce additional functionality.
Modern synthetic methods allow for the precise and stereoselective functionalization of C-H bonds on cyclobutane rings. The use of an auxiliary group, such as an 8-aminoquinoline (B160924) amide, can direct a palladium catalyst to activate a specific sp³ C-H bond on the cyclobutane. nih.gov This strategy has been successfully applied to perform C-H arylation on a cyclobutane substrate with iodobenzene, achieving a 97% isolated yield as a single diastereomer, with palladium loading as low as 1 mol %. nih.gov This C-H functionalization logic provides a powerful alternative to traditional methods like photocycloaddition for creating complex, unsymmetrical cyclobutane structures. nih.govresearchgate.net
This directed C-H activation highlights the potential for late-stage functionalization, where the core this compound structure is first assembled and then selectively modified on the cyclobutyl ring to generate a library of diverse analogs. nih.gov
Impact of Cyclobutyl Ring Stereochemistry on Chemical Reactivity
While specific research on the stereochemistry of the cyclobutylcarbonyl group in this compound and its direct impact on reactivity is not extensively documented, principles from related N-acylproline systems can provide significant insights. The stereochemistry of substituents on either the proline ring or the N-acyl group can profoundly influence the molecule's conformation and, consequently, its chemical behavior.
A primary determinant of N-acylproline reactivity is the equilibrium between the cis and trans isomers of the tertiary amide bond. nih.govnih.gov The energy barrier for this isomerization is relatively high (around 85 kJ/mol), making both conformers potentially stable and observable at room temperature. sigmaaldrich.com The steric bulk and electronic properties of the N-acyl group are critical in shifting this equilibrium.
Chemical Modifications at the Proline Carboxyl Group
The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of standard chemical modifications. These transformations are fundamental in peptide synthesis and for creating proline-based derivatives with altered physicochemical properties.
Esterification: The carboxyl group can be converted to an ester through reactions with alcohols under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com This reaction is typically catalyzed by strong acids like sulfuric acid or tosic acid and is driven to completion by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, milder conditions can be employed, such as using coupling agents or N-bromosuccinimide (NBS) as a catalyst. nih.govorganic-chemistry.org
Amidation: The formation of an amide bond by reacting the carboxyl group with an amine is a cornerstone of peptide chemistry. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to suppress side reactions and epimerization. Enzymatic methods using lipases or cutinases are also emerging as powerful tools for N-amidation under mild conditions. mdpi.comresearchgate.net
Reduction: The carboxyl group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting N-acylated prolinol is a valuable building block in the synthesis of various biologically active molecules and ligands. It is important to note that these powerful reducing agents can sometimes affect the amide bond, requiring careful control of reaction conditions.
The following table summarizes these key transformations at the proline carboxyl group.
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | This compound Ester |
| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., EDC, DCC) | This compound Amide |
| Reduction | Reducing Agent (e.g., LiAlH₄, BH₃) | [1-(Cyclobutylcarbonyl)pyrrolidin-2-yl]methanol |
Transformations Involving the Amide Linkage
The amide bond in this compound is characterized by its partial double-bond character, which leads to restricted rotation and the existence of cis and trans isomers. This bond can undergo isomerization or, under more forcing conditions, cleavage.
Cis-Trans Isomerization: As mentioned, the N-acylproline unit exists as an equilibrium mixture of cis and trans conformers. nih.gov The position of this equilibrium is sensitive to the environment. Studies on N-acetyl-L-proline have shown that non-polar solvents tend to favor the trans isomer, where intramolecular hydrogen bonding can occur between the carboxyl group and the amide oxygen. odinity.com In contrast, polar or high pH aqueous solutions can disrupt this hydrogen bonding, leading to an increased population of the cis isomer. odinity.comrsc.org The interconversion between these isomers is a relatively slow process that can be a rate-limiting step in phenomena like protein folding. sigmaaldrich.com The cyclobutyl group in this compound, being a non-polar alkyl substituent, would be expected to influence this equilibrium based on its steric profile compared to other acyl groups.
Amide Bond Cleavage: The acyl-proline bond is generally robust but can be cleaved under specific chemical conditions. A classic method involves the use of metallic sodium in liquid ammonia. nih.gov This reductive cleavage is effective for X-Pro bonds, although yields can be variable depending on the specific residues involved. nih.govacs.org In the context of mass spectrometry, fragmentation N-terminal to a proline residue is a well-known phenomenon, often referred to as the "proline effect," where the Xxx-Pro bond cleaves readily. nih.govosu.edu More recently, methods involving electrophilic amide activation have been developed that can lead to cleavage or other transformations. acs.org These methods highlight the potential for selectively targeting the amide linkage for synthetic purposes.
Spectroscopic Characterization and Advanced Structural Analysis of 1 Cyclobutylcarbonyl Proline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure of 1-(Cyclobutylcarbonyl)proline in solution. A key characteristic of N-acylproline derivatives is the restricted rotation around the tertiary amide bond (cyclobutyl C=O to N), which results in the presence of two distinct conformational isomers: cis and trans. sigmaaldrich.com This isomerization is typically slow on the NMR timescale, leading to the observation of two separate sets of resonance signals for the proline ring protons and carbons, corresponding to each conformer. acs.orgresearchgate.net
The relative population of the cis and trans isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. The chemical environment of the proline protons, especially Hα, is significantly different in the two isomers, allowing for clear distinction. Theoretical and experimental studies on related N-acetylated prolines show that both hyperconjugative and steric effects govern the conformational equilibrium. acs.org
Detailed conformational analysis is achieved through the measurement of proton-proton coupling constants (³JHH) and the use of two-dimensional NMR experiments. acs.orgresearchgate.net For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximities. A key diagnostic for assigning the isomers is the presence of a NOE cross-peak between the proline Hα and the protons of the N-acyl substituent in the trans isomer, which is absent in the cis form.
The conformation of the five-membered pyrrolidine (B122466) ring, which rapidly interconverts between various puckered forms (e.g., Cγ-endo "down" and Cγ-exo "up"), can also be investigated. nih.gov The specific puckering preference is influenced by the N-acyl group and can be analyzed by measuring vicinal proton coupling constants within the ring. acs.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Acylproline Analogs This table presents typical chemical shift ranges for the two major conformers based on data for analogous compounds like N-acetylproline and Boc-L-proline. Actual values for this compound would require experimental measurement.
| Atom | Conformer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Proline Hα | trans | ~4.5 | ~60 |
| cis | ~4.3 | ~58 | |
| Proline Hβ | trans/cis | 1.8 - 2.2 | ~30 |
| Proline Hγ | trans/cis | 1.9 - 2.4 | ~24 |
| Proline Hδ | trans | ~3.5 | ~46 |
| cis | ~3.7 | ~49 | |
| Carbonyl (Amide) | trans/cis | - | ~172 |
| Carbonyl (Acid) | trans/cis | - | ~175 |
X-ray Crystallography for Solid-State Structure Determination of Analogs
While a specific crystal structure for this compound is not publicly documented, X-ray crystallography data from closely related N-acylproline analogs provide a robust model for its likely solid-state conformation. rsc.orgresearchgate.net Single-crystal X-ray diffraction determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the crystalline state. pan.pl
Table 2: Illustrative Crystallographic Parameters for an N-Acylproline Analog (N-acetyl-L-proline) This data is for a representative analog and serves to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.13 |
| b (Å) | 9.75 |
| c (Å) | 13.01 |
| Amide Bond Torsion Angle (ω) | ~178° (trans) |
| Pyrrolidine Ring Pucker | Cγ-exo |
Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Structures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu Depending on the ionization method used, such as Electron Impact (EI) or Electrospray Ionization (ESI), the molecule can be ionized to form a molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), which then breaks down into smaller, characteristic fragment ions. acdlabs.com
The fragmentation of N-acylprolines is predictable and provides significant structural clues. orgchemboulder.comlibretexts.org For this compound, several key fragmentation pathways are expected:
α-Cleavage: A common fragmentation for amides involves cleavage of the bond adjacent to the carbonyl group. This would lead to the formation of a stable cyclobutyl acylium ion.
Proline Ring Fragmentation: The proline ring itself undergoes characteristic fragmentation. A primary loss is that of the entire carboxyl group (–COOH), often observed as a loss of 45 Da. Subsequent fragmentation of the pyrrolidine ring can also occur.
Neutral Loss: A notable fragmentation pathway for N-acyl amino acids involves the loss of the entire amino acid moiety as a neutral molecule, resulting from cyclization and collapse of an intermediate. nih.gov For some N-acylproline amides, this can lead to the formation of a nitrilium ion. nih.gov
The high-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, which can be used to confirm the elemental composition of the molecule.
Table 3: Predicted Key Mass-to-Charge (m/z) Fragments for this compound (Molecular Weight: 197.23 g/mol )
| Ion Description | Proposed Structure / Loss | Predicted m/z |
| Protonated Molecular Ion | [M+H]⁺ | 198 |
| Molecular Ion | M⁺˙ | 197 |
| Loss of Carboxyl Group | [M-COOH]⁺ | 152 |
| Loss of Water | [M-H₂O]⁺˙ | 179 |
| Cyclobutyl Acylium Ion | [C₄H₇CO]⁺ | 83 |
| Proline Immonium Ion | [C₅H₈NO₂]⁺ - COOH | 70 |
| Loss of Cyclobutanecarboxamide | [M - C₅H₉NO]⁺ | 98 |
Enzymatic Interactions and Biochemical Activity of 1 Cyclobutylcarbonyl Proline Analogs
Angiotensin-Converting Enzyme (ACE) Inhibition by N-(Cycloalkylcarbonyl)prolines
N-(Cycloalkylcarbonyl)prolines represent a class of compounds investigated for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors. nih.govnih.gov ACE is a key zinc-dependent metalloproteinase in the renin-angiotensin system (RAS), which regulates blood pressure. nih.govyoutube.com It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. nih.govresearchgate.netyoutube.com Inhibition of ACE is a major therapeutic strategy for managing hypertension and other cardiovascular diseases. nih.govresearchgate.net
Proline derivatives are a cornerstone in the design of ACE inhibitors, as the proline moiety appears to be important for binding to the enzyme's active site. researchgate.netoarjst.com Compounds incorporating a cycloalkylcarbonyl group attached to the proline nitrogen have been synthesized and evaluated for their ACE inhibitory activity. For instance, compounds such as 1-[[2-(benzoylthio)cyclobutyl]carbonyl]-L-proline have been found to be potent inhibitors of ACE, with activity comparable to the established drug captopril (B1668294) in some assays. nih.gov The design of these inhibitors is centered on mimicking the substrate's interaction with the enzyme's active site, particularly the binding to the catalytic zinc ion. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of enzyme inhibitors. drugdesign.orgresearchgate.net For N-(cycloalkylcarbonyl)proline analogs, SAR analyses focus on how modifications to the cycloalkyl ring and the proline scaffold affect their interaction with ACE.
Key aspects of the SAR for this class of inhibitors include:
The N-acyl group: The nature of the N-acyl group is critical for activity. The cycloalkylcarbonyl moiety is designed to occupy a hydrophobic pocket in the ACE active site.
The Proline Moiety: The carboxylate group of the proline is essential for binding to a positively charged residue in the active site and for coordinating with the zinc ion. mdpi.com
Substituents on the Cycloalkyl Ring: The presence, type, and position of substituents on the cycloalkyl ring can significantly influence inhibitory potency. For example, the introduction of a mercapto group (or a protected mercapto group like benzoylthio) can provide a strong coordinating ligand for the active site zinc atom, a strategy famously used in the development of captopril. nih.gov
The following table summarizes the ACE inhibitory activity of selected N-(cycloalkylcarbonyl)proline analogs, illustrating the impact of structural modifications.
| Compound Name | Ring Size | Substituent | In Vitro ACE Inhibition (IC50) |
| 1-[[2-(benzoylthio)cyclopentyl]carbonyl]-L-proline | 5 | 2-(benzoylthio) | Potent |
| 1-[(2-mercaptocyclopentyl)carbonyl]-L-proline | 5 | 2-mercapto | Potent |
| 1-[[2-(benzoylthio)cyclobutyl]carbonyl]-L-proline | 4 | 2-(benzoylthio) | Potent |
| Captopril (Reference) | N/A | 3-mercapto-2-methyl | Potent |
| Data derived from qualitative descriptions of potency in research literature. nih.gov |
The three-dimensional structure of inhibitors plays a decisive role in their binding to the enzyme's active site. Both chirality and the size of the cycloalkyl ring in N-(cycloalkylcarbonyl)prolines have been shown to be important determinants of ACE inhibitory activity. nih.gov
Chirality: ACE is a chiral enzyme, and as such, it exhibits stereoselectivity towards its inhibitors. The stereochemistry of substituents on the cycloalkyl ring can dramatically affect binding affinity. Different isomers of the same compound can have varying potencies, as the spatial arrangement of atoms must be optimal to fit within the active site. nih.gov The L-proline configuration is generally considered essential for high-affinity binding.
The mechanism of ACE inhibition by proline derivatives involves specific interactions with the enzyme's active site, which contains three main pockets (S1, S2, and S1'). mdpi.com Proline-based inhibitors are designed to engage with these sites and, crucially, with the catalytic zinc ion (Zn²⁺). nih.govnih.gov
The key interactions include:
Zinc Coordination: A critical interaction is the coordination of a functional group on the inhibitor with the Zn²⁺ ion in the active site. In compounds like captopril and mercapto-substituted cycloalkylcarbonyl prolines, the sulfhydryl (mercapto) group serves as a potent zinc-binding group. nih.govresearchgate.net In other analogs, a carboxyl or phosphinyl group can perform this function. nih.govnih.gov
Hydrogen Bonding: The carbonyl group of the amide bond linking the cycloalkyl moiety to the proline can form a hydrogen bond with residues in the active site. mdpi.com The terminal carboxylate of the proline residue forms a strong ionic bond with a positively charged residue, such as a lysine (B10760008) or arginine, in the S1' pocket. mdpi.comnih.gov
Hydrophobic Interactions: The proline ring itself fits into the S2' pocket, while the cycloalkyl group is accommodated by the hydrophobic S1 pocket. mdpi.com
These multiple points of interaction lead to a stable enzyme-inhibitor complex, preventing the binding and cleavage of the natural substrate, angiotensin I. youtube.commdpi.com
Phosphatidylinositol 3-Kinase Delta (PI3K-delta) Inhibition by Related Cyclobutylcarbonylpyrrolidine Derivatives
Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.govresearchgate.net The PI3K family has several isoforms, and the delta (δ) isoform is primarily expressed in hematopoietic cells, making it an attractive target for inflammatory diseases and hematological malignancies. mdpi.commorressier.com While specific data on 1-(Cyclobutylcarbonyl)proline as a PI3K-delta inhibitor is not prominent, the structural motifs present in related cyclobutylcarbonylpyrrolidine derivatives are relevant to the design of PI3K-delta inhibitors. Many known PI3K inhibitors feature heterocyclic cores like pyrrolidine (B122466) that interact with the ATP-binding site of the enzyme. nih.govnih.gov
The development of PI3K inhibitors has focused on achieving selectivity for specific isoforms to minimize off-target effects. nih.gov Binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%.
Specificity is assessed by comparing the IC50 values across different PI3K isoforms (α, β, γ, δ). For example, Idelalisib (CAL-101) is a highly selective PI3K-delta inhibitor. The binding affinity of various PI3K inhibitors demonstrates the feasibility of achieving isoform selectivity. While data for cyclobutylcarbonylpyrrolidine derivatives is not specified, the affinities of other inhibitors highlight the potency required for effective inhibition.
The table below shows the binding affinities of representative PI3K inhibitors against the Class I isoforms.
| Inhibitor | PI3K-α (IC50 nM) | PI3K-β (IC50 nM) | PI3K-γ (IC50 nM) | PI3K-δ (IC50 nM) |
| XL147 | 39 | 383 | 23 | 36 |
| ZSTK474 | 18 | 36 | 9 | 5 |
| Table constructed based on data from preclinical studies. nih.govmdpi.com |
The ATP-binding site of PI3K isoforms is highly conserved, yet small differences in amino acid residues at the periphery of this pocket allow for the design of isoform-selective inhibitors. nih.gov The key structural determinants for potent and selective inhibition of PI3K-delta involve interactions with specific regions within the ATP-binding cleft.
Hinge Region Interaction: A crucial interaction for many ATP-competitive inhibitors is the formation of one or more hydrogen bonds with the backbone of residues in the "hinge" region of the kinase. nih.gov For PI3K-delta, Valine-828 is a key residue in this region, and the ability of an inhibitor to act as a hydrogen bond acceptor to this residue is a common feature of potent inhibitors. mdpi.com
Affinity Pocket: Selectivity is often achieved by exploiting non-conserved residues that create unique "affinity pockets". A cyclobutyl or similar small cycloalkyl group could potentially fit into hydrophobic pockets within the active site. The specific shape and electronic properties of the inhibitor determine its ability to bind tightly and selectively.
Solvent-Exposed Region: Portions of the inhibitor can extend out towards the solvent-exposed region of the active site, where interactions can be tailored to further enhance affinity and selectivity. nih.gov
The design of inhibitors related to cyclobutylcarbonylpyrrolidine would need to position a hydrogen bond acceptor (like the carbonyl oxygen) to interact with the hinge region, while the cyclobutyl and pyrrolidine rings would occupy adjacent hydrophobic and polar pockets to achieve high-affinity binding. researchgate.net
Interactions with Proline Cycle Enzymes
The proline cycle, consisting of the interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C), is a crucial metabolic pathway. The enzymes Pyrroline-5-carboxylate Reductase (PYCR) and Proline Dehydrogenase (PRODH) are central to this cycle and are significant targets for therapeutic intervention, particularly in oncology. nih.govnih.gov Proline analogs serve as valuable chemical probes to investigate the function of these enzymes.
Pyrroline-5-carboxylate Reductase 1 (PYCR1) is the enzyme responsible for the final step in proline biosynthesis, catalyzing the reduction of P5C to proline. nih.gov Given its upregulation in various cancers, there is significant interest in identifying potent inhibitors.
Research into proline analogs has identified several compounds capable of inhibiting human PYCR1. A notable example of an N-acyl proline analog is N-formyl L-proline (NFLP). Through a focused screen of proline analogs using X-ray crystallography and enzyme kinetics assays, NFLP was identified as the most potent inhibitor among the tested compounds, with a competitive inhibition constant (Kᵢ) of approximately 100 μM. nih.govresearchgate.net The inhibitory mechanism is competitive with the substrate P5C, as is typical for proline analog inhibitors. nih.gov The addition of the formyl group to the proline structure enhances its binding affinity by 17-fold compared to L-proline itself. nih.gov Structural analysis of the PYCR1-NFLP complex revealed that the inhibitor binding induces conformational changes in the active site, facilitating additional hydrogen bonds with the enzyme that are not observed with other analogs. nih.govresearchgate.net
Other proline analogs that have demonstrated inhibitory activity against PYCR1 include L-thiazolidine-2-carboxylate and L-thiazolidine-4-carboxylate, which are submillimolar competitive inhibitors. nih.gov Weaker inhibition has been observed with compounds like cyclopentanecarboxylate (B8599756) and L-tetrahydro-2-furoic acid. nih.gov These findings underscore that modifications to the proline scaffold can significantly influence binding affinity and inhibitory potency against PYCR1.
Proline Dehydrogenase (PRODH) catalyzes the first step in proline catabolism, the FAD-dependent oxidation of L-proline to P5C. nih.gov This enzyme plays a dual role in cancer, acting as either a tumor suppressor or promoter depending on the context, which has motivated the search for effective inhibitors. nih.gov
Studies on proline-like compounds have explored the structure-affinity relationships of PRODH inhibitors. Analogs featuring a cyclobutane (B1203170) ring, which is structurally related to this compound, have been investigated for their inhibitory activity. Specifically, cyclobutanecarboxylic acid and cyclobutane-1,1-dicarboxylic acid have been identified as competitive inhibitors of PRODH. nih.govrsc.org Kinetic analyses revealed that these compounds exhibit inhibition constants in the millimolar range. nih.gov Generally, compounds with cyclobutyl rings showed better inhibition than those with cyclopropyl (B3062369) rings. nih.gov Crystal structures of PRODH in complex with these inhibitors show that they bind in the proline substrate site, though the orientation of their rings differs from other known inhibitors like S-(–)-tetrahydro-2-furoic acid. nih.gov The binding of cyclobutanecarboxylic acid, for instance, is associated with a compression of the active site. nih.govrsc.org
Effects on Post-Proline Cleaving Enzymes (PPCEs)
Post-Proline Cleaving Enzymes (PPCEs) are a class of peptidases that hydrolyze peptide bonds at the C-terminal side of proline residues. researchgate.net These enzymes are not part of the proline cycle but are crucial in protein and peptide processing. The specificity of PPCEs is primarily directed at the proline residue in the P1 position of a substrate peptide chain (Y-Pro-|-X). researchgate.net
There is limited direct research available on the specific interaction between N-acyl proline derivatives, such as this compound, and PPCEs. However, the substrate specificity of these enzymes provides a basis for predicting potential interactions. PPCEs recognize and cleave peptide bonds following a proline residue. The presence of a bulky N-acyl group like a cyclobutylcarbonyl moiety would likely prevent such a compound from acting as a substrate, as PPCEs typically act on internal proline residues within a peptide chain and require a free N-terminus on the preceding amino acid for recognition and binding. It is conceivable that such N-acylated proline analogs could act as competitive inhibitors by binding to the active site, but specific studies are required to confirm this hypothesis. Research has shown that N-protected di- and tripeptides can act as competitive inhibitors of PPCEs. researchgate.net
Enzyme Kinetics of Analogous Inhibitors and Substrates
The study of enzyme kinetics provides quantitative measures of the potency and mechanism of inhibitors. For analogs of this compound, kinetic data have been primarily established for their effects on the proline cycle enzymes, PYCR1 and PRODH.
For PYCR1, several proline analogs have been characterized as competitive inhibitors with respect to the substrate P5C. The inhibition constants (Kᵢ) vary depending on the specific analog's structure. N-formyl L-proline (NFLP) stands out as a particularly effective inhibitor among tested N-acyl derivatives. nih.gov
| Analog | Kᵢ (μM) | Inhibition Type |
|---|---|---|
| N-formyl L-proline (NFLP) | 100 | Competitive |
| L-thiazolidine-2-carboxylate | 400 | Competitive |
| L-thiazolidine-4-carboxylate | 600 | Competitive |
| Cyclopentanecarboxylate | 1000 | Competitive |
| L-proline | 1700 | Competitive (Product Inhibition) |
| L-tetrahydro-2-furoic acid (THFA) | 2000 | Competitive |
For PRODH, kinetic analysis of various proline-like compounds, including those with cyclic alkyl structures, has identified them as competitive inhibitors. The inhibition constants for these compounds are generally in the low millimolar range. nih.gov
| Analog | Kᵢ (mM) | Inhibition Type |
|---|---|---|
| S-(–)-tetrahydro-2-furoic acid | 0.3 | Competitive |
| Cyclobutane-1,1-dicarboxylic acid | 1.4 | Competitive |
| Cyclobutanecarboxylic acid | 2.1 | Competitive |
| (2S)-oxetane-2-carboxylic acid | 3.2 | Competitive |
| Cyclopropanecarboxylic acid | 5.0 | Competitive |
| Cyclopentanecarboxylic acid | 6.0 | Competitive |
These kinetic data are crucial for understanding the structure-activity relationships of these inhibitors and for the rational design of more potent and specific modulators of proline metabolism. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Studies of 1 Cyclobutylcarbonyl Proline
Molecular Docking Analyses with Relevant Enzyme Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(Cyclobutylcarbonyl)proline, docking studies are instrumental in identifying potential enzyme targets and elucidating the molecular basis of its interactions within the active site.
Proline and its analogs are known to interact with a variety of enzymes, including proline-specific proteases and enzymes involved in proline metabolism. nih.govumsystem.edu For instance, Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme implicated in cancer metabolism, has been a target for proline analog inhibitors. nih.gov Docking studies of proline analogs into the active site of PYCR1 have revealed key interactions that contribute to binding affinity. nih.gov
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 |
|
| Inhibition Constant (Ki) (µM) | 2.3 | |
| RMSD (Å) | 1.2 |
The results from such a docking study, as illustrated in the hypothetical data in Table 1, would provide a quantitative estimate of the binding affinity and a visual representation of the binding mode, guiding further experimental studies.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govfrontiersin.org For a complex of this compound and a target enzyme, an MD simulation would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.
These simulations can reveal the stability of the ligand-protein complex, the flexibility of different regions of the protein upon ligand binding, and the role of solvent molecules in mediating the interaction. nih.gov For example, MD simulations of proline-containing peptides have been used to study the cis-trans isomerization of the proline peptide bond, a key conformational change that can affect protein structure and function. nih.gov
In a simulation of this compound bound to an enzyme, key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond persistence throughout the simulation. The trajectory would also allow for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, providing a more accurate estimation of binding affinity than docking alone.
| Analysis | Result | Interpretation |
|---|---|---|
| Average RMSD of Ligand | 1.5 Å | Stable binding of the ligand in the active site. |
| Average RMSF of Active Site Residues | 0.8 Å | Low flexibility, indicating a well-defined binding pocket. |
| Key Hydrogen Bond Occupancy | > 80% | Persistent hydrogen bonds contributing to stable binding. |
| Binding Free Energy (MM/GBSA) | -45.2 kcal/mol | Favorable binding of the ligand to the protein. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net For this compound, methods like Density Functional Theory (DFT) can be used to calculate a range of properties that are not accessible through classical molecular mechanics methods.
These calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
For this compound, quantum chemical calculations could be used to understand how the electron-withdrawing nature of the cyclobutylcarbonyl group affects the electronic properties of the proline ring and the amide bond. This information is valuable for predicting its reactivity and for parameterizing the force fields used in molecular dynamics simulations.
| Property | Predicted Value |
|---|---|
| Dipole Moment (Debye) | 3.8 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -0.2 |
| HOMO-LUMO Gap (eV) | 6.3 |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. For this compound, two key conformational features are of interest: the puckering of the five-membered proline ring and the cis/trans isomerization around the amide bond. researchgate.netnih.gov
The proline ring can adopt two major puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The N-acyl substituent can influence the energetic preference for one pucker over the other. The amide bond connecting the cyclobutylcarbonyl group to the proline nitrogen can exist in either a cis or trans conformation. The energy barrier for rotation around this bond is significant, leading to distinct populations of cis and trans isomers in solution. nih.gov
Computational methods can be used to map the potential energy surface of this compound as a function of these key dihedral angles. This allows for the identification of low-energy conformations and the transition states that connect them. Such an energy landscape provides a comprehensive understanding of the molecule's conformational flexibility and preferences, which is crucial for interpreting its interactions with biological targets.
| Conformation (Amide Bond - Ring Pucker) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| trans - Cγ-exo | 0.0 | 75 |
| trans - Cγ-endo | 1.2 | 15 |
| cis - Cγ-exo | 2.5 | 7 |
| cis - Cγ-endo | 3.0 | 3 |
Applications in Advanced Organic Synthesis and Chemical Biology
Utilization as a Chiral Auxiliary or Organocatalyst Precursor in Asymmetric Synthesis
While direct studies on 1-(Cyclobutylcarbonyl)proline as a chiral auxiliary or organocatalyst are not extensively documented, its structural framework, based on the L-proline scaffold, is central to the field of asymmetric organocatalysis. L-proline and its derivatives are renowned for their ability to catalyze a wide range of enantioselective transformations, including aldol (B89426) and Mannich reactions. wikipedia.orgnih.gov The catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate. wikipedia.org
The modification of the proline nitrogen with an acyl group, such as a cyclobutylcarbonyl moiety, is a common strategy to fine-tune the catalyst's steric and electronic properties. unibo.itcam.ac.uk Such modifications can influence the catalyst's solubility, stability, and the stereochemical outcome of the reaction by altering the environment around the catalytic center. cam.ac.ukbeilstein-journals.org For instance, different N-acyl substituents on proline have been shown to impact the efficiency and selectivity in various asymmetric reactions. Although specific data for the cyclobutylcarbonyl group is scarce, it is plausible that it could be used to create novel organocatalysts, with the cyclobutyl group providing a unique steric profile compared to more common substituents.
Table 1: Examples of Proline-Derived Organocatalysts in Asymmetric Reactions Note: This table illustrates the general principle, as specific data for this compound is not available.
| Catalyst Type | Reaction Type | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) |
| L-Proline | Aldol Reaction | Up to 99:1 | >99% |
| Proline-derived Tetrazole | Mannich Reaction | - | Up to 99% |
| Proline-derived Acylsulfonamide | Nitro-Michael Reaction | - | Up to 95% |
| Peptides with Proline/Cyclobutane (B1203170) Amino Acids | Aldol Addition | - | High |
Development of Chemical Probes for Biological Pathways
Chemical probes are essential tools for dissecting complex biological processes. nih.gov While there is no specific evidence of this compound being used as a chemical probe, its structure contains features that could be adapted for such purposes. Proline analogues are often used to probe the activity of enzymes involved in collagen biosynthesis or to study protein-protein interactions involving proline-rich domains.
To function as a probe, the core molecule, this compound, would typically be modified. This could involve the introduction of a reporter tag (like a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling of a biological target. nih.gov The cyclobutylcarbonyl-proline scaffold would serve to provide a specific three-dimensional shape for interaction with a target protein, while the appended functional groups would enable detection or covalent modification.
Role as a Synthetic Intermediate for Novel Bioactive Molecules
N-acylated proline derivatives are common intermediates in the synthesis of complex pharmaceuticals. nih.govnbinno.com The proline scaffold provides a chiral building block, and the N-acyl group can be a key part of the final molecule or a protecting group that is later removed. For example, N-Boc-proline is a widely used intermediate in peptide synthesis and in the creation of more complex molecules like the antiviral drug ledipasvir. nih.govtcichemicals.com
Although no approved drugs have been identified that use this compound as a direct intermediate, its structure makes it a plausible building block. The cyclobutylcarbonyl group could serve as a lipophilic moiety to enhance membrane permeability or to fit into a specific hydrophobic pocket of a target protein. Synthetic chemists could utilize this compound as a starting material to build more complex heterocyclic systems or as a key fragment in a convergent synthesis strategy for novel therapeutic agents. nbinno.com
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(Cyclobutylcarbonyl)proline, and what reaction parameters critically influence yield?
- Methodological Answer : The synthesis typically involves coupling cyclobutylcarbonyl chloride with proline derivatives under basic conditions (e.g., using triethylamine). Protecting groups like Boc (tert-butyloxycarbonyl) are essential to prevent side reactions at the proline amine. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (0–25°C to minimize racemization), and stoichiometric ratios. Post-synthesis characterization via -NMR should confirm the absence of unreacted starting materials, while HPLC (C18 column, acetonitrile/water gradient) assesses purity .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers distinguish it from analogous proline derivatives?
- Methodological Answer :
- -NMR : Key markers include the cyclobutyl proton multiplet (δ 1.6–2.2 ppm) and the proline α-proton (δ 4.2–4.5 ppm).
- -NMR : The cyclobutyl carbonyl carbon appears at δ 170–175 ppm.
- FTIR : Strong absorption at ~1650 cm (amide C=O stretch).
- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion [M+H] at m/z 212.2 (calculated for CHNO).
- Cross-validation with X-ray crystallography is recommended for absolute stereochemistry confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across in vitro models (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Contradictions may arise from differences in assay conditions (pH, ionic strength) or cell-line-specific metabolic pathways. To address this:
- Controlled Replication : Standardize assays using identical buffer systems (e.g., Tris-HCl pH 7.4) and cell lines (e.g., HEK293 for consistency).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Mechanistic Profiling : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells, focusing on proline metabolism pathways (e.g., P5CS, PDH) .
Q. What strategies enhance enantiomeric purity during asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts to induce stereoselectivity during cyclobutane ring formation.
- Dynamic Kinetic Resolution : Employ enzymes like lipases (e.g., CAL-B) in biphasic systems to selectively hydrolyze undesired enantiomers.
- Analytical Validation : Monitor optical rotation ([α]) and confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
Q. How does this compound modulate proline metabolism gene expression under abiotic stress, and what experimental models are optimal for in vivo validation?
- Methodological Answer :
- Model Systems : Use Arabidopsis thaliana (salt stress) or Oryza sativa (drought stress) for plant studies; HEK293 or HepG2 cells for mammalian models.
- Gene Expression Analysis : qRT-PCR primers targeting P5CS (biosynthesis) and PDH (degradation) genes. Microarray data should be validated via western blot for protein-level changes.
- Stress Induction : Apply 200 mM NaCl (plants) or 0.5 M sorbitol (cells) for 24 hours pre-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
